Methyl 4-hydroxy-5-methylhex-2-ynoate

Description

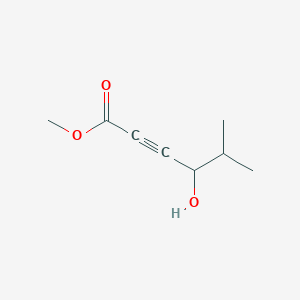

Methyl 4-hydroxy-5-methylhex-2-ynoate is a methyl ester characterized by a hydroxyl group at the 4-position, a methyl substituent at the 5-position, and a triple bond at the 2-position of the hexynoate backbone. This structural complexity confers unique reactivity and physicochemical properties, making it valuable in organic synthesis and pharmaceutical intermediates.

Properties

CAS No. |

184479-80-9 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl 4-hydroxy-5-methylhex-2-ynoate |

InChI |

InChI=1S/C8H12O3/c1-6(2)7(9)4-5-8(10)11-3/h6-7,9H,1-3H3 |

InChI Key |

ZDSOXZIRGKXUON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C#CC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-5-methylhex-2-ynoate can be synthesized through various methods. One common route involves the reaction of 4-methyl-1-pentyn-3-ol with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments helps in achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-5-methylhex-2-ynoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The triple bond can be reduced to a double or single bond using hydrogenation techniques.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

Oxidation: Formation of 4-methyl-5-oxohex-2-ynoate.

Reduction: Formation of methyl 4-hydroxy-5-methylhex-2-ene or methyl 4-hydroxy-5-methylhexane.

Substitution: Formation of methyl 4-chloro-5-methylhex-2-ynoate.

Scientific Research Applications

Methyl 4-hydroxy-5-methylhex-2-ynoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-5-methylhex-2-ynoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in cycloaddition reactions. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-hydroxy-6-phenylhex-5-en-2-ynoate (4l)

- Structural Differences: The target compound features a 5-methyl group and a fully aliphatic chain, whereas 4l includes a 6-phenyl substituent and a double bond at the 5-position . The triple bond (2-ynoate) is common to both, but steric and electronic effects differ due to the phenyl vs. methyl substituents.

- Synthesis: 4l was synthesized via a lithium-mediated coupling of coumaraldehyde and methyl 2-bromoacrylate in 2-MeTHF, achieving a 95% yield . The absence of phenyl groups in the target compound may simplify purification. By-products like 1-phenylpentanol (3a) highlight the role of lithium catalysts in side reactions, which may vary with substrate structure .

Spectroscopic Data :

Methyl 2-hydroxyacetate

Structural Simplicity :

Safety and Reactivity :

Methyl Salicylate

- Functional Groups: Contains an aromatic hydroxyl group and ester linkage, akin to the target compound’s aliphatic hydroxyl group. Boiling point (222°C) and solubility in polar solvents (e.g., ethanol) from Table 3 suggest that the target compound’s triple bond and methyl branch may lower boiling point and alter solubility.

Data Table: Key Properties of Compared Compounds

Research Implications and Limitations

- Reactivity: The triple bond in this compound may enable click chemistry or cycloadditions, unlike Methyl 2-hydroxyacetate’s simpler reactivity .

- Stability: Aliphatic hydroxyl groups (vs. aromatic in methyl salicylate) may reduce UV stability but enhance solubility in non-polar solvents .

- Data Gaps : Direct experimental data on the target compound are absent in the evidence; comparisons rely on structural analogs. Further studies on its catalytic behavior and toxicity are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.